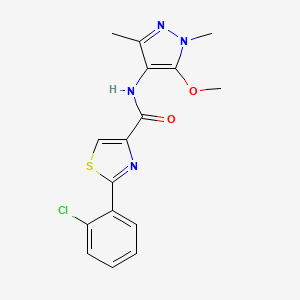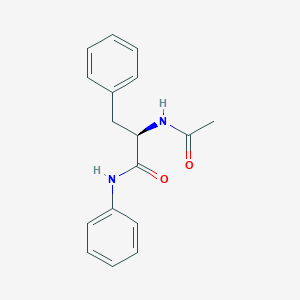
3-Caren-10-ol
Vue d'ensemble
Description
3-Caren-10-ol is a naturally occurring monoterpene alcohol derived from 3-carene. It is found in the essential oils of various plants, particularly coniferous trees like pine and spruce. This compound is known for its pleasant aroma and is used in the fragrance and flavor industries.
Applications De Recherche Scientifique
3-Caren-10-ol has a wide range of applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Caren-10-ol can be synthesized through the oxidation of 3-carene. One common method involves the use of peracetic acid, which selectively oxidizes the double bond in 3-carene to form the corresponding epoxide. This epoxide can then be hydrolyzed to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of 3-carene from turpentine oil, followed by chemical conversion processes. The extracted 3-carene undergoes oxidation and subsequent hydrolysis to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Caren-10-ol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 3-caren-10-carboxylic acid.
Epoxidation: The double bond in this compound can be epoxidized using peracetic acid to form trans-3,4-epoxycaran-10-ol.
Reduction: Reduction reactions can convert this compound to other alcohol derivatives.
Common Reagents and Conditions
Oxidation: Peracetic acid is commonly used for epoxidation.
Reduction: Sodium borohydride (NaBH4) can be used for reduction reactions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze epoxides to form alcohols.
Major Products
3-Caren-10-carboxylic acid: Formed through oxidation.
Trans-3,4-epoxycaran-10-ol: Formed through epoxidation.
Mécanisme D'action
The mechanism of action of 3-Caren-10-ol involves its interaction with cellular membranes and metabolic pathways. It has been shown to cause membrane damage, leading to the leakage of cytoplasmic contents and disruption of cellular functions. Additionally, it can interfere with metabolic enzymes and bind to bacterial DNA, affecting its structure and function .
Comparaison Avec Des Composés Similaires
3-Caren-10-ol can be compared with other similar monoterpene alcohols:
3-Caren-10-carboxylic acid: An oxidized derivative of this compound.
3-Caren-3,4-diol: Another metabolite of 3-carene.
4-Caren-3-ol: A similar compound with a different hydroxyl group position.
This compound is unique due to its specific structure and the position of the hydroxyl group, which influences its chemical reactivity and biological activity.
Propriétés
IUPAC Name |
(7,7-dimethyl-3-bicyclo[4.1.0]hept-3-enyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-10(2)8-4-3-7(6-11)5-9(8)10/h3,8-9,11H,4-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWHTASVUYWISZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1CC(=CC2)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N-[(5-thiophen-2-yl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B7659104.png)
![[(3S)-oxolan-3-yl] 2-ethoxybenzoate](/img/structure/B7659110.png)
![N-(1-hydroxy-2-methylpentan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B7659122.png)
![[(3S)-oxolan-3-yl] 4-(difluoromethoxy)benzoate](/img/structure/B7659142.png)
![[1-(4-chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(8-fluoro-5-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7659150.png)
![3-(2-hydroxypropyl)-N-[[1-(2-methylpropyl)cyclopropyl]methyl]morpholine-4-carboxamide](/img/structure/B7659156.png)
![4-[1-(Oxan-2-ylmethyl)piperidin-4-yl]-1,4-thiazinane 1,1-dioxide](/img/structure/B7659159.png)
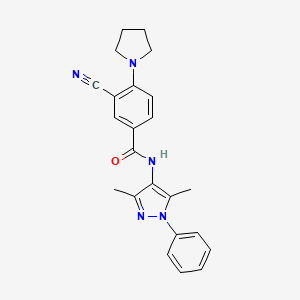
![N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-yl)-3-(2-hydroxypropyl)morpholine-4-carboxamide](/img/structure/B7659171.png)
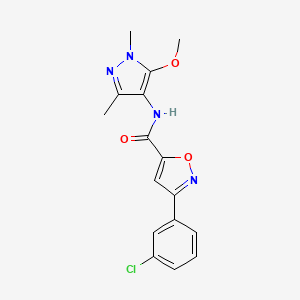
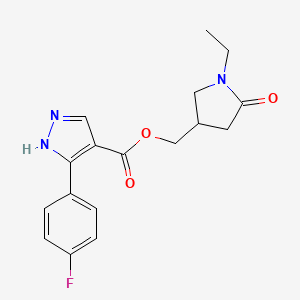
![4-[1-[1-(2-Methylphenyl)ethyl]piperidin-4-yl]-1,4-thiazinane 1,1-dioxide](/img/structure/B7659197.png)
